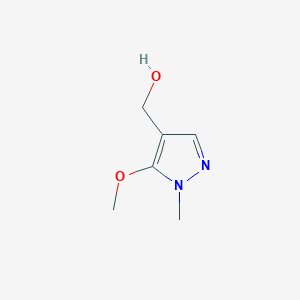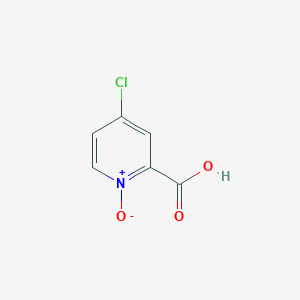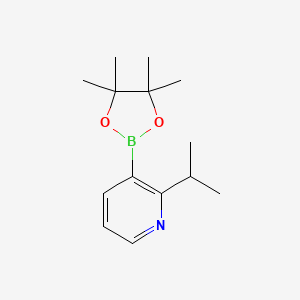
2-Isopropylpyridine-3-boronic acid pinacol ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Isopropylpyridine-3-boronic acid pinacol ester is a boronic ester derivative that plays a significant role in organic synthesis. Boronic esters, including pinacol boronic esters, are highly valuable building blocks in organic chemistry due to their versatility and stability .
Vorbereitungsmethoden
The synthesis of 2-Isopropylpyridine-3-boronic acid pinacol ester typically involves the reaction of 2-isopropylpyridine with a boronic acid derivative under specific conditions. One common method is the Suzuki-Miyaura coupling, which involves the reaction of an aryl or vinyl halide with a boronic acid or ester in the presence of a palladium catalyst . The reaction conditions often include a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or toluene .
Analyse Chemischer Reaktionen
2-Isopropylpyridine-3-boronic acid pinacol ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols or ketones.
Reduction: It can be reduced to form the corresponding boronic acid.
Common Reagents and Conditions: Typical reagents include palladium catalysts, bases like potassium carbonate, and solvents such as THF or toluene
Major Products: The major products formed from these reactions are often complex organic molecules used in pharmaceuticals and materials science.
Wissenschaftliche Forschungsanwendungen
2-Isopropylpyridine-3-boronic acid pinacol ester has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Isopropylpyridine-3-boronic acid pinacol ester involves its ability to form stable complexes with various organic and inorganic molecules. In Suzuki-Miyaura coupling reactions, the boronic ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . This process involves the transfer of an organic group from boron to palladium, facilitating the formation of complex organic structures .
Vergleich Mit ähnlichen Verbindungen
2-Isopropylpyridine-3-boronic acid pinacol ester can be compared with other boronic esters, such as:
Phenylboronic acid pinacol ester: Used in similar coupling reactions but with different reactivity and selectivity.
Isopropenylboronic acid pinacol ester: Known for its use in stereoselective reactions and the synthesis of cyclic compounds.
Pyridine-4-boronic acid pinacol ester: Employed in the synthesis of enzyme inhibitors and other biologically active compounds.
Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility and importance of boronic esters in organic synthesis.
Eigenschaften
CAS-Nummer |
2096337-14-1 |
|---|---|
Molekularformel |
C14H22BNO2 |
Molekulargewicht |
247.14 g/mol |
IUPAC-Name |
2-propan-2-yl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C14H22BNO2/c1-10(2)12-11(8-7-9-16-12)15-17-13(3,4)14(5,6)18-15/h7-10H,1-6H3 |
InChI-Schlüssel |
XKZMWHQOYHEADN-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



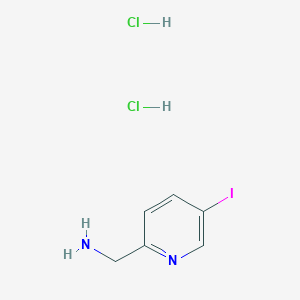
![{1-Aminospiro[3.3]heptan-1-yl}methanol hydrochloride](/img/structure/B13453398.png)
![1-(Azidomethyl)-4-(difluoromethyl)-2-oxabicyclo[2.1.1]hexane](/img/structure/B13453401.png)
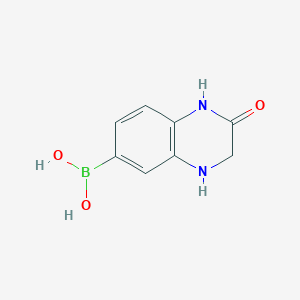
![4-{[(1R)-1-carbamoyl-2-methylpropyl]carbamoyl}butanoic acid](/img/structure/B13453425.png)

![2-[(Tert-butoxy)carbonyl]-1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B13453434.png)
![3-Methyl-7-oxa-1-azaspiro[3.5]nonane](/img/structure/B13453437.png)
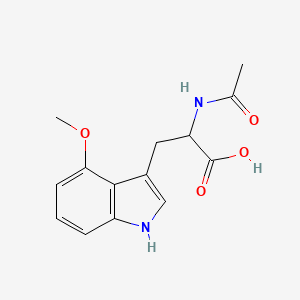
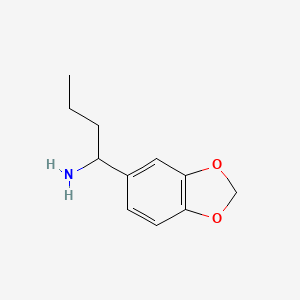
![tert-butyl N-{9-oxa-1-thiaspiro[5.5]undecan-4-yl}carbamate](/img/structure/B13453451.png)
